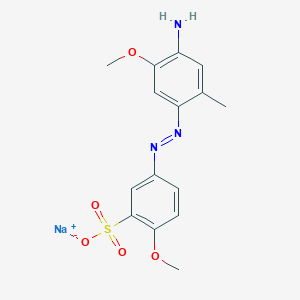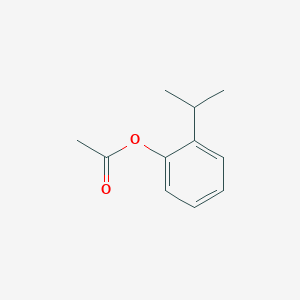
2-Isopropyl-phenyl acetate
Übersicht
Beschreibung
2-Isopropyl-phenyl acetate, also known as cuminaldehyde, is an organic compound with a chemical formula C11H14O. It is a colorless liquid with a strong odor and is widely used in the fragrance and flavor industry. In recent years, 2-Isopropyl-phenyl acetate has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 2-Isopropyl-phenyl acetate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
Research has shown that 2-Isopropyl-phenyl acetate has a range of biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. It has also been shown to have antimicrobial properties, particularly against bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Isopropyl-phenyl acetate in lab experiments is its wide range of potential therapeutic applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its therapeutic properties.
Zukünftige Richtungen
There are several potential future directions for research on 2-Isopropyl-phenyl acetate. These include:
1. Further investigation of its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis.
2. Exploration of its potential as an anticancer agent, particularly in combination with other therapies.
3. Investigation of its potential as an antimicrobial agent, particularly against drug-resistant bacteria and fungi.
4. Examination of its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
5. Development of new synthesis methods to improve the yield and purity of 2-Isopropyl-phenyl acetate.
In conclusion, 2-Isopropyl-phenyl acetate is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Research on 2-Isopropyl-phenyl acetate has focused on its potential therapeutic properties. Studies have shown that it has antimicrobial, antioxidant, and anti-inflammatory properties. It has also been found to have potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
1608-68-0 |
|---|---|
Produktname |
2-Isopropyl-phenyl acetate |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3 |
InChI-Schlüssel |
ILKITZBHQBDKCB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OC(=O)C |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OC(=O)C |
Andere CAS-Nummern |
1608-68-0 |
Synonyme |
Acetic acid o-isopropylphenyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

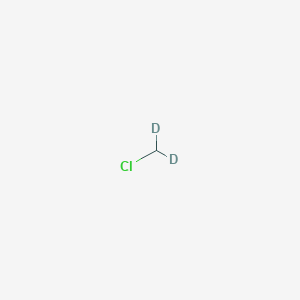


![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)


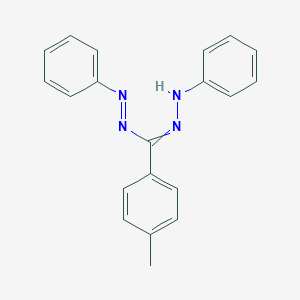



![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
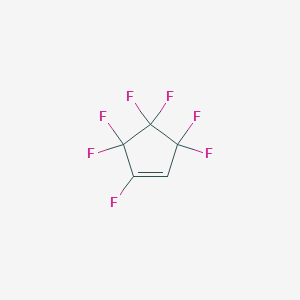
![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
